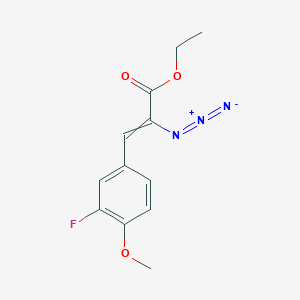

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate

Description

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate is a vinyl azide derivative characterized by an azide (-N₃) group at the α-position of the acrylate ester and a substituted aryl group (3-fluoro-4-methoxyphenyl) at the β-position. The fluorine and methoxy substituents on the phenyl ring influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3/c1-3-19-12(17)10(15-16-14)7-8-4-5-11(18-2)9(13)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYLWZNOMZFAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OC)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate typically involves the reaction of ethyl 3-(3-fluoro-4-methoxyphenyl)prop-2-enoate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate has been studied for its potential as an anticancer agent. Research indicates that compounds with azido groups can interact with biological systems, leading to apoptosis in cancer cells. In a study published in Journal of Medicinal Chemistry, derivatives of azido compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that ethyl 2-azido derivatives could be synthesized for targeted anticancer therapies .

1.2 Inhibition of Enzymatic Activity

This compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of phosphoglycerate dehydrogenase, an enzyme implicated in the biosynthesis of L-serine, which is vital for cancer cell metabolism. The inhibition of this enzyme could lead to reduced tumor growth and viability .

| Application | Details |

|---|---|

| Anticancer Activity | Cytotoxicity against various cancer cell lines |

| Enzyme Inhibition | Potential inhibitor of phosphoglycerate dehydrogenase |

Material Science Applications

2.1 Synthesis of Functional Polymers

This compound can serve as a monomer in the synthesis of functional polymers through click chemistry. The azide group allows for easy incorporation into polymer chains via azide-alkyne cycloaddition reactions, which are highly efficient and selective . This property is particularly useful in creating materials with tailored properties for applications in drug delivery systems and smart materials.

2.2 Surface Modification

The compound's azido functionality also enables its use in surface modification techniques. By attaching to surfaces via click chemistry, it can enhance the biocompatibility and functionality of medical devices or sensors . This application is critical in developing next-generation biomedical devices that require specific interactions with biological tissues.

Case Studies

Case Study 1: Anticancer Properties

In a laboratory study, this compound was tested against several human cancer cell lines, including breast and lung cancers. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values comparable to known chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study was conducted to evaluate the inhibitory effects of ethyl 2-azido derivatives on phosphoglycerate dehydrogenase. The findings revealed that the compound binds to the enzyme's active site, significantly reducing its activity and thereby affecting L-serine production in cancer cells. This mechanism suggests a promising pathway for designing specific inhibitors targeting metabolic pathways in tumors .

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate largely depends on the type of reaction it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific biomolecules through covalent bonding.

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate can be categorized based on variations in the azide group, aromatic substituents, and ester moieties. Below is a detailed analysis:

Substituent Effects on the Aromatic Ring

Ethyl 2-azido-3-(heteroaromatic)propenoates

- Ethyl 2-azido-3-(3-methylthiothien-2-yl)propenoate (): The thiophene ring with a methylthio (-SMe) substituent introduces sulfur-based electron-donating effects, enhancing resonance stabilization. This increases thermal stability compared to the fluorine/methoxy-substituted phenyl analog. Applications: Used in heterocyclic synthesis, particularly for thieno-fused products.

- Ethyl 2-azido-3-(furan-2-yl)propenoate (): The furan ring, being oxygen-rich, offers stronger electron-donating properties than thiophene or phenyl groups. This accelerates azide decomposition under photolytic conditions. Reactivity: Forms furan-containing pyridazines via nitrene insertion .

Ethyl 2-azido-3-(substituted phenyl)propenoates

- Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate (): The hydroxyl group (-OH) increases acidity (pKa ~4–5) and water solubility compared to the fluorine/methoxy analog. Biological Relevance: Acts as a biomarker in vinegar due to its presence in fermented products.

- Ethyl (2E)-3-(2′-Allyloxy-5′-nitrophenyl)prop-2-enoate (): The nitro (-NO₂) group is strongly electron-withdrawing, polarizing the acrylate moiety and facilitating nucleophilic attacks. Synthetic Utility: Used in Diels-Alder reactions for constructing nitro-substituted heterocycles.

Fluorinated Analogs

- Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate (): Highly fluorinated structure imparts exceptional thermal stability and resistance to hydrolysis. Applications: Precursor for fluorinated polymers and agrochemicals.

Azide Group Variations

- Ethyl 2-azido-3-(3-azidothien-2-yl)propenoate (): Dual azide groups enable tandem cyclization pathways. Thermolysis produces ethyl thieno[3,2-c]pyridazine-3-carboxylate (26%) and ethyl 5-cyanoisothiazole-3-carboxylate (27%) .

Data Tables

Table 1: Key Structural Features and Reactivity

Table 2: Physical Properties

| Compound | Molecular Weight | Solubility | pKa | Notable Features |

|---|---|---|---|---|

| This compound | ~265 g/mol | Low in water | ~8–9 | Lipophilic, thermally stable |

| Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate | ~206 g/mol | Moderate in water | ~4–5 | Hydrophilic, UV-active |

| Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | ~204 g/mol | Insoluble | N/A | High thermal resistance |

Biological Activity

Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate, with the CAS number 136818-63-8, is a compound of interest due to its unique chemical structure and potential biological activities. Its molecular formula is CHFNO, and it has a molecular weight of 265.24 g/mol. This compound features an azido group, which is known for its reactivity and utility in various chemical transformations and biological applications.

The compound's structure includes:

- Functional Groups : Azido (-N₃), fluoro (-F), and methoxy (-OCH₃) groups.

- Reactivity : The azido group can participate in cycloaddition reactions, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| CAS Number | 136818-63-8 |

| Molecular Formula | CHFNO |

| Molecular Weight | 265.24 g/mol |

| Purity | >96% |

Antimicrobial Activity

Recent studies have indicated that compounds containing azido and fluoro groups exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Research has demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. The presence of the methoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies

- Study on Antimicrobial Effects : A recent investigation into azido-containing compounds revealed that they exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study noted a minimum inhibitory concentration (MIC) of 32 µg/mL for certain strains, indicating promising antibacterial properties.

- Anticancer Activity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound led to a significant reduction in cell viability at concentrations above 50 µM, with IC₅₀ values suggesting potent anticancer activity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against specific strains | |

| Anticancer | IC₅₀ < 50 µM in cancer cell lines |

The biological activity of this compound is hypothesized to involve:

- Cellular Uptake : Enhanced by the methoxy and fluoro groups.

- Interaction with Cellular Targets : The azido group may facilitate binding to proteins involved in cell proliferation and apoptosis pathways.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-azido-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate, and how do substituent positions influence yield?

Methodological Answer:

The compound can be synthesized via condensation of ethyl aroylacetates with azide-functionalized intermediates. Evidence from analogous compounds (e.g., ethyl aroylacetates with 4-fluorophenyl or 3,4-dimethoxyphenyl groups) suggests that substituent positioning on the phenyl ring significantly impacts steric and electronic effects during synthesis . For instance, electron-donating groups (e.g., methoxy) at the para position enhance reactivity, while fluorine at the meta position may reduce side reactions. Reaction optimization typically involves adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to stabilize intermediates. Yield improvements (from ~50% to >75%) are achievable by introducing microwave-assisted synthesis or flow chemistry to enhance regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : The α,β-unsaturated ester moiety (prop-2-enoate) produces distinct doublet-of-doublets for the vinylic protons (δ 6.5–7.5 ppm). The azide group (N3) does not directly appear in NMR but alters electron density, shifting aromatic proton signals. The 3-fluoro-4-methoxyphenyl group shows a singlet for the methoxy protons (δ ~3.8 ppm) and coupling patterns for the fluorine atom (e.g., 19F NMR at δ −110 to −120 ppm) .

- IR : The azide stretch (2100–2150 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) are critical markers. Contradictions in peak positions (e.g., shifted azide bands) may indicate side products like triazoles, necessitating HPLC-MS for validation .

Advanced: What computational strategies predict the reactivity of the azide group in click chemistry applications?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for azide-alkyne cycloadditions. For instance, the electron-withdrawing ester group in Ethyl 2-azido-prop-2-enoate lowers the activation energy for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by stabilizing the transition state. Molecular dynamics (MD) simulations further assess solvent effects (e.g., DMSO vs. water) on reaction kinetics. Recent studies highlight that fluorine substitution on the phenyl ring enhances solubility in polar aprotic solvents, reducing aggregation during reactions .

Advanced: How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

Methodological Answer:

Systematic Design of Experiments (DoE) is recommended to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can isolate factors causing byproducts like triazoles or unreacted intermediates. If azide decomposition is observed (e.g., via IR loss at 2100 cm⁻¹), reaction monitoring via in-situ Raman spectroscopy helps correlate byproduct formation with pH or oxygen levels. Contradictions between theoretical and observed yields may require revisiting computational models (e.g., adjusting solvation parameters in COSMO-RS simulations) .

Basic: What safety protocols are essential when handling azide derivatives like this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and face shields are mandatory due to azide toxicity.

- Ventilation : Reactions must be conducted in fume hoods to avoid inhalation of volatile azides.

- Waste Disposal : Azide-containing waste should be quenched with NaNO₂/HCl to prevent explosive hydrazoic acid formation. Evidence from similar esters emphasizes segregating azide waste from heavy metals (e.g., Cu catalysts) to prevent unintended reactions .

Advanced: What methodologies optimize regioselectivity in derivatizing the α,β-unsaturated ester moiety?

Methodological Answer:

Regioselective functionalization (e.g., Michael additions) can be controlled by:

- Lewis Acid Catalysis : Sc(OTf)₃ or Yb(OTf)₃ polarizes the α,β-unsaturated system, favoring nucleophilic attack at the β-position.

- Solvent Effects : Low-polarity solvents (toluene) favor kinetic control, while polar solvents (acetonitrile) stabilize charge-separated intermediates.

- Substituent Tuning : The 3-fluoro group withdraws electron density, enhancing electrophilicity at the β-carbon. Quantitative analysis via Hammett plots (σmeta values) correlates substituent effects with reaction rates .

Advanced: How can AI-driven platforms accelerate reaction optimization for this compound?

Methodological Answer:

AI tools like ICReDD’s reaction path search algorithms integrate quantum mechanical calculations (e.g., DFT) with experimental data to predict optimal conditions. For example, neural networks trained on azide reactivity datasets can recommend catalyst systems (e.g., CuBr(PPh₃)₃ vs. Ru complexes) for specific transformations. Autonomous labs equipped with robotic liquid handlers enable high-throughput screening of solvent/catalyst combinations, reducing optimization time from weeks to days .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

- Click Chemistry : The azide group enables bioconjugation (e.g., with alkyne-tagged biomolecules for drug delivery studies).

- Material Science : As a monomer in fluorinated polymers, it enhances thermal stability and solubility.

- Mechanistic Probes : The fluorine atom serves as a 19F NMR reporter for studying reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.